molecular formula C10H15BrO2 B6245812 2-(bromomethyl)-1-oxaspiro[4.5]decan-8-one CAS No. 2408968-85-2

2-(bromomethyl)-1-oxaspiro[4.5]decan-8-one

Cat. No.: B6245812
CAS No.: 2408968-85-2
M. Wt: 247.1
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Description

2-(bromomethyl)-1-oxaspiro[45]decan-8-one is a chemical compound characterized by a spirocyclic structure with a bromomethyl group attached to the oxaspirodecane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(bromomethyl)-1-oxaspiro[4.5]decan-8-one can be achieved through a tandem Prins/pinacol reaction. This method involves the use of a Lewis acid catalyst to facilitate the reaction between aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol, resulting in the formation of the oxaspirodecane scaffold . The reaction conditions typically include the use of aromatic, aliphatic, heteroaromatic, and α,β-unsaturated aldehydes, providing good yields and excellent selectivity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing the reaction conditions, scaling up the process, and ensuring the availability of high-purity starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

2-(bromomethyl)-1-oxaspiro[4.5]decan-8-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups present.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents under mild to moderate conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction reactions can lead to changes in the functional groups present.

Scientific Research Applications

2-(bromomethyl)-1-oxaspiro[4.5]decan-8-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound’s structural features make it a potential candidate for studying biological interactions and mechanisms.

    Medicine: It may be explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: The compound can be used in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-(bromomethyl)-1-oxaspiro[4.5]decan-8-one involves its interaction with molecular targets and pathways. The bromomethyl group can participate in covalent bonding with nucleophilic sites on biomolecules, potentially affecting their function. The spirocyclic structure may also influence the compound’s binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(bromomethyl)-1-oxaspiro[4.5]decan-8-one is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and potential for functionalization. Its spirocyclic structure also contributes to its stability and specificity in various applications.

Properties

CAS No.

2408968-85-2

Molecular Formula

C10H15BrO2

Molecular Weight

247.1

Purity

95

Origin of Product

United States

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